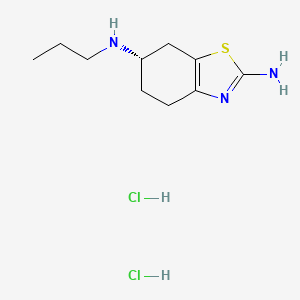

Dexpramipexole dihydrochloride

Description

Properties

IUPAC Name |

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWXHSYPXQFSK-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146623 | |

| Record name | Pramipexole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104632-25-9 | |

| Record name | Pramipexole dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramipexole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Developmental Trajectory of KNS-760704 (Dexpramipexole) for Amyotrophic Lateral Sclerosis: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

KNS-760704, also known as dexpramipexole (B1663564), is the (R)-enantiomer of the dopamine (B1211576) agonist pramipexole (B1678040).[1] Developed by Knopp Biosciences, it was investigated as a potential treatment for Amyotrophic Lateral Sclerosis (ALS) based on its neuroprotective properties, which are independent of dopamine receptor agonism.[2][3] Unlike its S-enantiomer, dexpramipexole has a significantly lower affinity for dopamine receptors, allowing for the administration of higher doses to potentially achieve neuroprotection without inducing dopaminergic side effects.[4] The proposed mechanism of action centers on the preservation of mitochondrial function.[2][4] Despite promising initial preclinical and Phase II clinical data, the development of dexpramipexole for ALS was ultimately halted after a large Phase III trial failed to meet its primary endpoints.[5] This technical guide provides a comprehensive history of the development of KNS-760704 for ALS, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction and Developmental History

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and death.[2] The therapeutic landscape for ALS is limited, with riluzole (B1680632) being one of the few approved treatments, offering only a modest survival benefit.[2][6]

The journey of KNS-760704 (dexpramipexole) began with the observation that its optical enantiomer, pramipexole, exhibited neuroprotective properties beyond its dopamine receptor activity.[2][4] These properties included the reduction of reactive oxygen species (ROS), attenuation of apoptotic pathways, and increased cell survival in response to neurotoxins.[2][4] However, the high affinity of pramipexole for dopamine D2, D3, and D4 receptors limited the achievable concentrations for neuroprotection due to side effects.[2][4]

KNS-760704, the R(+) enantiomer, possessed similar neuroprotective potential but with a much lower affinity for dopamine receptors, making it a more suitable candidate for treating neurodegenerative diseases like ALS.[2][4] Knopp Neurosciences (now Knopp Biosciences) initiated the clinical development of KNS-760704 for ALS.[1][3] In October 2007, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to KNS-760704 for the treatment of ALS.[3] The development program progressed through Phase I and II clinical trials, which showed the drug was safe and well-tolerated, with some preliminary signs of efficacy.[6][7] However, a subsequent large-scale Phase III trial did not confirm these benefits, leading to the discontinuation of its development for ALS.[5]

Proposed Mechanism of Action: Mitochondrial Protection

The primary mechanism of action of KNS-760704 is believed to be the maintenance of mitochondrial function, a key pathway implicated in ALS pathogenesis.[2][6] Preclinical studies have shown that dexpramipexole can protect mitochondria from dysfunction induced by cellular stress.

Specifically, research suggests that dexpramipexole increases the efficiency of oxidative phosphorylation.[4] It has been shown to decrease oxygen consumption while maintaining or even increasing the production of adenosine (B11128) triphosphate (ATP) in various cell lines, including cultured cortical neurons.[4] This effect is thought to be mediated by the inhibition of a large-conductance ion channel in the mitochondrial inner membrane, sensitive to cyclosporine A, which is likely the mitochondrial permeability transition pore (mPTP).[4] By inhibiting the mPTP, dexpramipexole may prevent the release of pro-apoptotic factors like cytochrome c and maintain the mitochondrial membrane potential, thus promoting cell survival.

Preclinical Evaluation

KNS-760704 underwent several in vitro and in vivo preclinical assessments to evaluate its neuroprotective potential. While early reports suggested efficacy, a later, more rigorous study presented conflicting results.

In Vitro Studies

In cell-based assays, both dexpramipexole and its enantiomer pramipexole were shown to reduce the production of reactive oxygen species (ROS), attenuate the activation of apoptotic pathways, and increase cell survival in the presence of various neurotoxins.[2]

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotection in vitro involves challenging cultured neuronal cells with a toxin and measuring cell viability after treatment with the investigational drug.

-

Cell Culture: Primary rat cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are seeded in 96-well plates and cultured under standard conditions.

-

Toxin Exposure: Cells are exposed to a neurotoxin relevant to ALS pathology, such as glutamate (B1630785) (to induce excitotoxicity) or a mitochondrial complex inhibitor (e.g., rotenone).

-

Treatment: Concurrently or post-toxin exposure, cells are treated with varying concentrations of KNS-760704.

-

Viability Assessment: After a set incubation period (e.g., 24 hours), cell viability is measured using a quantitative assay. A common method is the MTT assay, which measures the metabolic activity of living cells. The amount of formazan (B1609692) product is quantified by measuring absorbance at a specific wavelength, which is proportional to the number of viable cells.

-

Data Analysis: The viability of treated cells is compared to untreated controls and toxin-only controls to determine the neuroprotective effect of KNS-760704.

In Vivo Studies: SOD1G93A Mouse Model

The G93A-SOD1 mutant mouse is a widely used animal model for ALS. Early studies on this model suggested that KNS-760704 could prolong survival and preserve motor function. However, a 2014 study by Vieira et al. from the ALS Therapy Development Institute, designed to be well-powered and rigorous, did not replicate these findings.

Table 1: Preclinical Efficacy of Dexpramipexole in SOD1G93A Mice (Vieira et al., 2014)

| Treatment Group | Median Survival (Days) | Change in Survival vs. Vehicle | Neuromotor Disease Progression |

| Vehicle | 129 | N/A | Progressive decline |

| Dexpramipexole (1.19 mg/mL in drinking water) | 128 | -1 day (not significant) | No significant effect |

Data extracted from survival curves and neurological score charts presented in Vieira et al. (2014).

Experimental Protocol: SOD1G93A Mouse Survival and Motor Function Study (Vieira et al., 2014)

-

Animal Model: High-copy B6-SJL-SOD1G93A/Gur1 mice were used. The study was sibling-matched and gender-balanced.

-

Drug Administration: Dexpramipexole was administered ad libitum in the drinking water at a concentration of 1.19 mg/mL. This dose was selected to achieve steady-state plasma concentrations in the mice that were comparable to those observed in human Phase II clinical trials.

-

Motor Function Assessment: Neurological severity was scored weekly based on motor deficits.

-

Survival Endpoint: The primary endpoint was survival, defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.

-

Data Analysis: Survival data were analyzed using Kaplan-Meier survival curves and log-rank tests to compare the vehicle and treatment groups.

Clinical Development

The clinical development of KNS-760704 for ALS progressed from Phase I to Phase III trials.

Phase I Studies

Two Phase I clinical studies were conducted in 54 healthy adult subjects to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of dexpramipexole.

Table 2: Summary of Phase I Pharmacokinetic Parameters

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 1.8 - 2.6 hours |

| Half-life (t1/2) | 6.4 - 8.1 hours |

| Elimination | Primarily renal (84-90% as unchanged drug) |

| Food Effect | None on single-dose pharmacokinetics |

| Data from single and multiple dose studies in healthy volunteers. |

The studies found that single doses (50 mg, 150 mg, 300 mg) and multiple doses (up to 150 mg twice daily for 4.5 days) were safe and well-tolerated.

Phase II Study (CL201/NCT00647296)

A two-part, multicenter, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of KNS-760704 in 102 ALS patients.[6][7]

-

Part 1: Randomized subjects to receive placebo, 50 mg/day, 150 mg/day, or 300 mg/day of dexpramipexole for 12 weeks.[6][7]

-

Part 2: After a 4-week placebo washout, eligible subjects from Part 1 were re-randomized to receive either 50 mg/day or 300 mg/day for up to 72 additional weeks.[7]

The results of the Phase II study showed that dexpramipexole was safe and well-tolerated.[6] Furthermore, there were trends showing a dose-dependent slowing of the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[6] A combined analysis of functional decline and mortality showed a statistically significant difference favoring the treatment groups, which supported the decision to proceed to a Phase III trial.[6]

Table 3: Key Outcomes from the Phase II Study of KNS-760704 in ALS

| Outcome Measure | Finding | Statistical Significance |

| Part 1 | Dose-dependent trend in slowing the decline of ALSFRS-R slope | Trend observed, not powered for significance |

| Part 2 | Difference between groups in a joint rank test of change from baseline in ALSFRS-R and mortality | P = 0.046 |

| Data from Cudkowicz et al. (2011).[6] |

Phase III Study (EMPOWER/NCT01281189)

Based on the promising Phase II results, a large, randomized, double-blind, placebo-controlled Phase III trial called EMPOWER was initiated. The trial enrolled over 900 ALS patients who received either 150 mg of dexpramipexole twice daily or a placebo. The primary endpoint was a combined assessment of function and survival. Unfortunately, in 2013, it was announced that the trial did not meet its primary or secondary endpoints, showing no significant difference between dexpramipexole and placebo in slowing disease progression or improving survival. This led to the discontinuation of the dexpramipexole development program for ALS.

Conclusion

The development of KNS-760704 (dexpramipexole) for ALS represents a well-founded scientific endeavor that ultimately did not translate into clinical success. The rationale for its development was strong, based on a clear, non-dopaminergic neuroprotective mechanism targeting mitochondrial dysfunction. While early phase clinical trials provided encouraging signals, the definitive Phase III trial failed to demonstrate efficacy. The discrepancy between early-phase promise and late-stage failure, as well as the conflicting preclinical data, underscores the significant challenges in translating therapeutic concepts for neurodegenerative diseases from the laboratory to the clinic. The comprehensive data gathered throughout the KNS-760704 program, however, remains a valuable resource for the ALS research community, offering insights into clinical trial design and the complexities of targeting mitochondrial pathways in this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effects of pramipexole in young and aged MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Pramipexole on Rotenone-Treated Mice | Faculty of Medicine [b.aun.edu.eg]

- 4. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R+ pramipexole as a mitochondrially focused neuroprotectant: initial early phase studies in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Dexpramipexole as a Neuroprotective Agent: A Technical Guide on Early Research Findings

Authored for Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Executive Summary

Dexpramipexole (B1663564), the (R)-enantiomer of the dopamine (B1211576) agonist pramipexole, emerged in early research as a promising neuroprotective agent with a mechanism of action distinct from its dopaminergic counterpart. Possessing a low affinity for dopamine receptors, it could be administered at higher doses, making its non-dopaminergic effects therapeutically accessible.[1][2] Preclinical studies pointed towards a novel mechanism centered on the enhancement of mitochondrial bioenergetic efficiency.[3] Specifically, research identified the mitochondrial F1Fo ATP synthase as a direct target, leading to increased ATP production, reduced oxidative stress, and potent cytoprotection in various models of neurological injury.[4][5] This technical guide synthesizes the foundational preclinical data, details the experimental protocols used to elucidate its mechanism, and presents the quantitative findings from this early research. While initial phase 2 trials in Amyotrophic Lateral Sclerosis (ALS) were promising, the subsequent phase 3 EMPOWER trial did not meet its primary efficacy endpoints, highlighting the significant challenges in translating preclinical neuroprotection into clinical benefit.[6][7]

Core Mechanism of Action: Enhancement of Mitochondrial Bioenergetics

Early investigations revealed that dexpramipexole's neuroprotective properties are intrinsically linked to its ability to modulate mitochondrial function.[1] The primary hypothesis centered on its capacity to improve the efficiency of energy production, a critical factor in neuronal survival under conditions of stress.[3]

Direct Interaction with F1Fo ATP Synthase: The cornerstone of dexpramipexole's mechanism is its ability to bind to the F1Fo ATP synthase complex in the inner mitochondrial membrane.[4][5] Studies have shown that dexpramipexole specifically binds to the b and oligomycin (B223565) sensitivity–conferring protein (OSCP) subunits of the complex.[5] This interaction is believed to induce a conformational change that enhances the enzyme's catalytic activity, resulting in more efficient ATP synthesis.[5][8] This is a distinct mechanism from other mitochondrial-targeted neuroprotectants like cyclosporin (B1163) A, which primarily acts by inhibiting the mitochondrial permeability transition pore (mPTP) downstream of energy failure.[4]

Key Downstream Effects:

-

Increased ATP Production: By optimizing F1Fo ATP synthase function, dexpramipexole enables mitochondria to produce more ATP, particularly under stressful conditions where energy supply is limited.[4][9]

-

Reduced Mitochondrial Swelling: The drug was shown to prevent mitochondrial swelling in conditions that typically lead to the opening of the mPTP.[4][8]

-

Inhibition of Inner Membrane Currents: Dexpramipexole inhibits large-conductance currents in the inner mitochondrial membrane, which are associated with futile ion leakage and reduced efficiency of oxidative phosphorylation.[3][5][10]

-

Attenuation of Apoptotic Pathways: By stabilizing mitochondrial function and reducing the production of reactive oxygen species (ROS), dexpramipexole attenuates the activation of downstream apoptotic pathways.[11]

Quantitative Data from Preclinical Studies

The neuroprotective effects of dexpramipexole were quantified across various in vitro and in vivo models. The data consistently demonstrated its ability to preserve cellular energy and protect against neurotoxic insults.

Table 1: Effects of Dexpramipexole on Cellular Bioenergetics and Ischemic Damage

| Parameter | Model System | Condition | Dexpramipexole Concentration/Dose | Key Result | Reference |

|---|---|---|---|---|---|

| ATP Content | Primary Neural Cultures | Oxygen-Glucose Deprivation (OGD) | 10-30 µM | Counteracted ATP depletion | [4] |

| Intracellular Ca2+ | Primary Neuronal Cultures | OGD | 10-30 µM | Reduced the extent of intracellular Ca2+ increase | [4] |

| Cell Death | Primary Neuronal/Glial Cultures | OGD | 10-30 µM | Reduced cell death | [4] |

| Infarct Size | Mouse Model | Middle Cerebral Artery Occlusion (MCAo) | 30 mg/kg | Reduced brain infarct size | [4][9] |

| Neurological Score | Mouse Model | MCAo | 30 mg/kg | Ameliorated neurological score | [4][9] |

| Neuronal Survival | Rat Cortical Neurons | Mutant hTDP43 Transfection | 10 µM | Marginally significant improvement in one survival indicator |[12] |

Table 2: Efficacy in Preclinical Models of Neurodegenerative Disease

| Model System | Disease Model | Dexpramipexole Treatment | Key Outcomes | Reference |

|---|---|---|---|---|

| NOD Mice | Progressive Multiple Sclerosis (EAE) | Oral, dose consistent with human use | Delayed disability progression, extended survival, reduced axonal loss | [8][13] |

| B6-SJL-SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Doses approximating human Phase II trials | No effect on neuromotor disease progression or survival | [12] |

| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Extended survival time and protected motor functions |[7][14] |

Note: The conflicting results in SOD1G93A mouse models highlight the variability in preclinical ALS studies and the challenge of reproducing findings.

Key Experimental Protocols

The following methodologies were central to the early evaluation of dexpramipexole's neuroprotective effects.

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This in vitro ischemia model was used to assess neuroprotection in an integrated neural network.[4][9]

-

Slice Preparation: Organotypic hippocampal slices were prepared from postnatal day 8-10 mice and cultured on semipermeable membranes for 7-10 days.

-

Dexpramipexole Pre-incubation: Slices were incubated with dexpramipexole (e.g., 30 µM) or vehicle for a specified period (e.g., 1 hour) prior to the insult.

-

OGD Induction: The culture medium was replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The slices were then placed in an anaerobic chamber with a 95% N2 / 5% CO2 atmosphere at 37°C for 30-60 minutes.

-

Reperfusion: After OGD, the glucose-free medium was replaced with the original culture medium (containing glucose), and slices were returned to a normoxic incubator (95% air / 5% CO2).

-

Endpoint Analysis:

-

ATP Measurement: Slices were harvested at various time points, and ATP levels were quantified using a luciferin/luciferase-based assay.

-

Cell Death Assessment: Neuronal death was typically assessed 24 hours after OGD using propidium (B1200493) iodide (PI) staining, which labels cells with compromised membrane integrity. Fluorescence intensity was measured to quantify cell death.

-

Electrophysiology: Anoxic depolarization and loss of synaptic activity were monitored by recording field excitatory postsynaptic potentials (fEPSPs).

-

Middle Cerebral Artery Occlusion (MCAo) in Mice

This in vivo model was used to evaluate the therapeutic potential of dexpramipexole in treating ischemic stroke.[4][9]

-

Animal Model: Adult male C57BL/6 mice were used. Anesthesia was induced and maintained throughout the surgical procedure.

-

Induction of Ischemia (MCAo): A filament (e.g., 6-0 nylon monofilament) with a silicone-coated tip was introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Occlusion was typically maintained for 60-90 minutes (for transient MCAo) or permanently.

-

Drug Administration: Dexpramipexole (e.g., 30 mg/kg) or vehicle was administered intraperitoneally (i.p.) immediately after the start of reperfusion (removal of the filament).

-

Neurological Assessment: Neurological deficits were scored at 24 and 48 hours post-MCAo using a standardized neuroscore scale (e.g., a 5-point scale assessing motor function, balance, and reflexes).

-

Infarct Volume Measurement: At the study endpoint (e.g., 48 hours), mice were euthanized, and brains were sectioned. The sections were stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume was then calculated using imaging software.

-

Drug Distribution Analysis: In some studies, mass spectrometry imaging was used on brain sections to confirm that dexpramipexole reached the ischemic penumbra at concentrations found to be neuroprotective in vitro.[4]

Conclusion and Perspective

Early research into dexpramipexole painted a compelling picture of a neuroprotective agent with a novel, well-defined mechanism of action centered on the enhancement of mitochondrial bioenergetics. Data from in vitro and in vivo models of ischemia and some neurodegenerative diseases robustly supported its cytoprotective effects by demonstrating its ability to preserve ATP levels, reduce calcium overload, and mitigate cell death.[4][8][9][13] The excellent brain penetration and favorable safety profile further positioned it as a strong candidate for clinical translation.[4]

However, the journey of dexpramipexole also serves as a critical case study for drug development professionals. Despite the strong preclinical rationale and promising Phase 2 results in ALS, the large-scale Phase 3 EMPOWER trial failed to demonstrate clinical efficacy.[6] This outcome underscores the profound difficulty of translating mitochondrial and cellular neuroprotection observed in preclinical models into meaningful functional improvement in patients with complex, multifactorial neurodegenerative diseases. The early research remains a valuable foundation for understanding mitochondrial modulation as a therapeutic strategy, while its clinical history provides crucial lessons for the design and interpretation of future neuroprotective trials.

References

- 1. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]

- 12. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of Dexpramipexole: A Technical Guide to its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpramipexole (B1663564) ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine) is a synthetic aminobenzothiazole, the R-enantiomer of the dopamine (B1211576) agonist pramipexole.[1][2] Unlike its counterpart, dexpramipexole has a low affinity for dopamine receptors, minimizing dopaminergic side effects.[1][3] Preclinical research has pivoted towards its neuroprotective capabilities, which are strongly linked to the preservation and enhancement of mitochondrial function.[4] The compound is known to accumulate within mitochondria, where it exerts effects that improve cellular bioenergetics, particularly under conditions of stress or injury.[4][5] This technical guide provides an in-depth summary of the preclinical data, focusing on the core molecular mechanisms, quantitative outcomes, and the experimental protocols used to elucidate dexpramipexole's effects on mitochondrial function.

Core Mechanism of Action: Enhancing Bioenergetic Efficiency

The primary mechanism of dexpramipexole's neuroprotective action is its ability to enhance the efficiency of mitochondrial energy production.[2][6] It directly binds to the F1Fo-ATP synthase, the enzyme complex responsible for ATP synthesis.[5][7] This interaction is believed to induce a conformational change that increases the efficiency of ATP production, allowing cells to maintain or even increase ATP levels while consuming less oxygen.[1][7] Concurrently, dexpramipexole inhibits a large-conductance inner mitochondrial membrane current, an effect associated with the closure of the mitochondrial permeability transition pore (mPTP).[1][2][4] This action prevents mitochondrial swelling, reduces the release of pro-apoptotic factors, and contributes to overall cytoprotection.[5][7]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on dexpramipexole.

Table 1: Effects of Dexpramipexole on Cellular Bioenergetics

| Parameter | Cell/Tissue Model | Condition | Dexpramipexole Concentration | Observed Effect | Reference(s) |

| ATP Levels | SH-SY5Y Neuroblastoma | Galactose Media (Forced Oxidative Phosphorylation) | 10-100 µM | Dose-dependent increase in ATP levels. | [2][5][8] |

| Primary Mouse Neurons/Glia | Basal | 10 µM | Significant increase in intracellular ATP. | [7] | |

| Oxygen Consumption | SH-SY5Y, Cortical Neurons | Basal | 10-100 µM | Significant decrease in oxygen consumption rate. | [2][6][8] |

Table 2: Neuroprotective Effects of Dexpramipexole in Stress Models

| Parameter | Model | Stressor | Dexpramipexole Treatment | Observed Effect | Reference(s) |

| Cell Viability | SH-SY5Y Cells | Proteasome Inhibitor (PSI) | 30 µM & 100 µM (pre-treatment) | Significantly reduced PSI-mediated cell death. | [2][8] |

| Infarct Volume | Mouse Model (MCAo) | Ischemia/Reperfusion | Post-ischemic administration | Significant reduction in brain infarct size. | [7] |

| Neuronal Death | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Counteracted neuronal death in CA1 region. | [7] |

| Mitochondrial Swelling | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Abolished mitochondrial swelling in CA1 neurons. | [7] |

| Intracellular Ca2+ Overload | Primary Neurons | Oxygen-Glucose Deprivation (OGD) | 10 µM | Reduced the extent of intracellular Ca2+ increase. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the core protocols used to assess dexpramipexole's impact on mitochondrial function.

Measurement of Cellular Respiration

The oxygen consumption rate (OCR) is a primary indicator of mitochondrial respiratory activity.[9] High-resolution respirometry is used to measure OCR in intact cells, providing insights into basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[10][11]

Protocol: OCR Measurement in Cultured Neurons

-

Cell Plating: Primary cortical neurons are seeded onto specialized microplates (e.g., Seahorse XF Cell Culture Microplates) and cultured to form a confluent monolayer.[9]

-

Assay Medium: Prior to the assay, the culture medium is replaced with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and cells are equilibrated in a CO2-free incubator.[9]

-

Drug Loading: Dexpramipexole or vehicle is added to the cells and incubated for the desired period (e.g., 24 hours).[2]

-

Sequential Inhibitor Injection: The microplate is placed in a high-resolution respirometer (e.g., Seahorse XFe Analyzer). A sequence of mitochondrial inhibitors is injected to assess different respiratory states:

-

Oligomycin (Complex V inhibitor): Blocks ATP synthase. The resulting drop in OCR reveals the proportion of respiration linked to ATP synthesis.[9]

-

FCCP (uncoupling agent): Collapses the proton gradient, forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiratory capacity.[11]

-

Rotenone & Antimycin A (Complex I & III inhibitors): Shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[9]

-

-

Data Analysis: OCR is measured in real-time. The values obtained after each injection are used to calculate basal respiration, ATP production, proton leak, and maximal respiration.

Assessment of Cellular ATP Levels

Direct measurement of ATP quantifies the net effect of dexpramipexole on cellular energy status.

Protocol: Luciferin-Luciferase ATP Assay

-

Cell Culture and Treatment: SH-SY5Y cells are cultured in a medium where glucose is replaced with galactose to force reliance on oxidative phosphorylation.[2][5] Cells are then treated with varying concentrations of dexpramipexole for 24 hours.[2][8]

-

Cell Lysis: The culture medium is removed, and cells are lysed using a reagent that inactivates ATPases while releasing ATP.

-

Luminometry: The cell lysate is mixed with a luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent reaction that produces light.[12]

-

Quantification: The emitted light (luminescence) is measured using a luminometer. The signal is directly proportional to the ATP concentration in the sample. A standard curve using known ATP concentrations is generated for absolute quantification.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Dexpramipexole's antioxidant properties are assessed by measuring its ability to reduce mitochondrial ROS production.[5]

Protocol: Mitochondrial Superoxide (B77818) Detection

-

Cell Culture and Staining: Cultured cells (e.g., primary neurons) are loaded with a mitochondria-targeted ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red, which is specific for superoxide).[13][14]

-

Drug Application: Cells are treated with dexpramipexole or vehicle control.

-

ROS Induction: Mitochondrial stress is induced to stimulate ROS production. A common method is to add Antimycin A, a complex III inhibitor that causes electrons to back up, leading to superoxide formation.[14]

-

Fluorescence Measurement: The increase in fluorescence intensity, corresponding to the oxidation of the probe by superoxide, is measured. This can be done using several platforms:

-

Fluorescence Microscopy: For visualization of ROS production within the mitochondria of individual cells.[14]

-

Flow Cytometry: For high-throughput quantification of the mean fluorescence intensity across a large cell population.[14]

-

Microplate Reader: For a quantitative endpoint in a multi-well format.

-

-

Data Analysis: The fluorescence intensity in dexpramipexole-treated cells is compared to that in vehicle-treated cells to determine the percentage reduction in ROS.

Conclusion

Preclinical studies consistently demonstrate that dexpramipexole enhances mitochondrial function, primarily by targeting the F1Fo-ATP synthase to improve bioenergetic efficiency and by inhibiting mitochondrial permeability transition.[1][5][7] This dual action leads to increased ATP production, decreased oxygen consumption, reduced mitochondrial swelling, and lower production of reactive oxygen species.[2][6][7] These mitochondrial effects translate into robust neuroprotection in a variety of cellular and animal models of neurological stress and injury.[3][7] The data presented in this guide underscore the therapeutic potential of modulating mitochondrial function and position dexpramipexole as a significant compound for further investigation in diseases with underlying mitochondrial dysfunction.

References

- 1. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexpramipexole ameliorates cognitive deficits in sepsis-associated encephalopathy through suppressing mitochondria-mediated pyroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]

- 12. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Detection of Reactive Oxygen Species (ROS) in Live-Cell Mitochondria | AAT Bioquest [aatbio.com]

Dexpramipexole Dihydrochloride: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth overview of Dexpramipexole (B1663564) Dihydrochloride (B599025), a promising oral therapeutic agent under investigation for eosinophil-mediated diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, mechanism of action, and clinical findings.

Core Chemical and Physical Data

Dexpramipexole dihydrochloride is a small molecule with the following key identifiers and properties:

| Parameter | Value | Reference(s) |

| CAS Number | 104632-27-1 | [1][2] |

| Molecular Weight | 284.25 g/mol | [3] |

| Molecular Formula | C₁₀H₁₉Cl₂N₃S | [1] |

Mechanism of Action: Inhibition of Eosinophil Maturation

Dexpramipexole's primary mechanism of action involves the targeted reduction of eosinophil counts in both peripheral blood and tissue. Evidence from clinical studies, including bone marrow biopsies, indicates that dexpramipexole inhibits the maturation of eosinophils at the promyelocyte stage within the bone marrow. This maturational arrest leads to a decrease in the release of mature eosinophils into circulation. The effect is selective for eosinophils, with only minor reductions observed in other leukocyte counts.

Clinical Efficacy: Quantitative Data on Eosinophil Reduction

Clinical trials have consistently demonstrated a dose-dependent reduction in absolute eosinophil count (AEC) in patients treated with dexpramipexole. The following tables summarize key findings from the EXHALE Phase 2 trial in patients with moderate-to-severe eosinophilic asthma.

Table 1: Reduction in Blood Absolute Eosinophil Count (AEC) at Week 12

| Treatment Group (twice daily) | Number of Subjects (N) | Placebo-Corrected AEC Ratio to Baseline | Percentage Reduction vs. Placebo | p-value | Reference(s) |

| Dexpramipexole 150 mg | 28 | 0.23 | 77% | < 0.0001 | [4][5] |

| Dexpramipexole 75 mg | 26 | 0.34 | 66% | 0.0014 | [4][5] |

| Dexpramipexole 37.5 mg | 22 | - | 55% | - | [3] |

| Placebo | 27 | - | - | - | [4][5] |

Table 2: Reduction in Nasal Eosinophil Peroxidase (EPX) at Week 12

| Treatment Group (twice daily) | Median Ratio to Baseline | Percentage Reduction | p-value | Reference(s) |

| Dexpramipexole 150 mg | 0.11 | 89% | 0.020 | [3][4][5] |

| Dexpramipexole 75 mg | 0.17 | - | 0.021 | [4][5] |

Experimental Protocols: Clinical Trial Methodologies

The following outlines the general methodologies employed in key clinical trials investigating dexpramipexole.

EXHALE Phase 2 Trial (NCT04046939)

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[6]

-

Participant Population: Adults with inadequately controlled moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/μL.[7]

-

Intervention: Participants were randomized to receive dexpramipexole at doses of 37.5 mg, 75 mg, or 150 mg twice daily, or a matching placebo, for 12 weeks.[3][7]

-

Primary Endpoint: The primary endpoint was the relative change in AEC from baseline to week 12.[3][7]

-

Key Secondary and Exploratory Endpoints:

-

Laboratory Methods:

-

AEC Measurement: Blood samples were collected, and complete blood counts with automated differentials were performed at a central laboratory to determine the absolute eosinophil count.

-

Nasal EPX Measurement: Nasal samples were obtained using a cotton applicator. EPX was quantified using a sandwich ELISA, and the EPX-to-protein ratio was used for normalization.

-

Study in Hypereosinophilic Syndromes (HES) (NCT02101138)

-

Study Design: A proof-of-concept study to evaluate dexpramipexole as a glucocorticoid-sparing agent.[1]

-

Participant Population: Patients with a history of documented HES and stable disease on their current glucocorticoid dose.[1]

-

Intervention: Dexpramipexole was administered at a dose of 150 mg orally twice daily for 12 weeks.[1]

-

Primary Endpoints:

-

The proportion of subjects with a ≥50% decrease in the minimum effective glucocorticoid dose.

-

The minimum effective glucocorticoid dose after 12 weeks of dexpramipexole as a percentage of the baseline dose.

-

-

Key Assessments:

-

Absolute Eosinophil Count (AEC) in peripheral blood.

-

Bone marrow biopsies to assess eosinophils and their precursors.[1]

-

Tissue biopsies to evaluate eosinophil depletion.

-

Conclusion

This compound is a promising, orally administered small molecule that has demonstrated a significant and dose-dependent reduction in eosinophil counts in multiple clinical studies. Its mechanism of action, centered on the inhibition of eosinophil maturation, presents a novel therapeutic approach for eosinophil-associated diseases. The favorable safety profile observed in clinical trials further supports its potential as a valuable therapeutic option. Further investigation in ongoing Phase 3 trials will be crucial in fully elucidating its clinical utility.

References

- 1. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Phase III Long-Term Extension Study With Dexpramipexole [ctv.veeva.com]

- 5. Dexpramipexole for Eosinophilic Asthma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]

- 7. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Dexpramipexole Dihydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of dexpramipexole (B1663564) dihydrochloride (B599025) powder. The information is compiled to assist researchers and professionals in the pharmaceutical field with formulation development, analytical method development, and understanding the handling and storage requirements of this active pharmaceutical ingredient (API).

Physicochemical Properties

Dexpramipexole dihydrochloride is the (R)-enantiomer of pramipexole (B1678040).[1][2] It is a synthetic aminobenzothiazole derivative investigated for its potential therapeutic effects, notably its ability to lower eosinophil counts.[1][3] Understanding its fundamental physicochemical properties is the first step in successful drug development.

| Property | Value | Source |

| IUPAC Name | (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | [4][5] |

| Molecular Formula | C₁₀H₁₇N₃S · 2HCl (or C₁₀H₁₉Cl₂N₃S) | [6] |

| Molecular Weight | 284.25 g/mol | [6] |

| Appearance | White to beige powder | [6] |

| CAS Number | 104632-27-1 | [1][6] |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. This compound is described as a water-soluble small molecule.[1] A review of available data indicates its solubility in various common pharmaceutical solvents.

| Solvent | Solubility | Notes | Source |

| Water (H₂O) | > 15 mg/mL | Freely soluble. A saturated aqueous solution has a pH of 3.3. | [6][7] |

| DMSO | ≥ 100 mg/mL (351.79 mM) | Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. | [8] |

| Methanol | > 20 mg/mL | Freely soluble. | [7][9] |

| 96% Ethanol | ~18 mg/mL | Slightly soluble. | [7] |

| Buffer Media (pH 1 - 7.5) | > 10 mg/mL | Solubility is well above this value in this pH range. | [7] |

Based on its high solubility and permeability, pramipexole dihydrochloride monohydrate is classified as a Biopharmaceutics Classification System (BCS) class 1 drug substance.[7]

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10] The protocol is designed to ensure that a saturated solution is achieved and accurately measured.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, buffer) in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[10]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] Sampling at intermediate intervals can confirm when the concentration plateau is achieved.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a defined speed and time, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[11][12]

Stability Profile

Stability testing is crucial for establishing the re-test period, shelf life, and appropriate storage conditions for an API.[13] Studies on the closely related pramipexole dihydrochloride indicate it is a very stable compound in the solid state at ambient temperature but shows degradation under specific stress conditions.[7][14]

Forced degradation (or stress testing) is performed to identify potential degradation products and elucidate degradation pathways. This information is vital for developing stability-indicating analytical methods.[15]

| Stress Condition | Observation | Source |

| Acid Hydrolysis (e.g., 3 M HCl at 80°C for 48h) | Significant degradation observed. | [14][16] |

| Base Hydrolysis (e.g., 2 M NaOH at 80°C for 24h) | Degradation observed. | [14][16] |

| Oxidation (e.g., 30% H₂O₂) | Significant degradation observed. | [14][16] |

| Thermal Degradation | Stable. | [16] |

| Photolytic Degradation | Stable. | [16] |

Solution Stability: Solutions of pramipexole dihydrochloride prepared for analysis were found to be stable for at least 72 hours at ambient temperature.[16]

Storage Recommendations: Based on its properties, this compound powder should be stored at -20°C in a desiccated environment.

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

-

Stress Sample Generation: Subject the API to forced degradation conditions as outlined in ICH guideline Q1A(R2). This includes acid and base hydrolysis, oxidation, heat, and photolysis.[13][16] For example, dissolve the drug in 0.1 M HCl, 0.1 M NaOH, or 30% H₂O₂ and monitor over time.[17]

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used (e.g., Ace5-C18, 250x4.6 mm, 5 µm).[16]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (e.g., 75:25 v/v), is often effective.[16]

-

Detection: UV detection at a wavelength of approximately 260 nm is suitable.[16]

-

-

Method Development: Inject the stressed samples into the HPLC system. The primary goal is to achieve baseline separation between the intact drug peak and all degradation product peaks.[14]

-

Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters including specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the method's ability to resolve the main drug peak from all degradants.[15]

References

- 1. Dexpramipexole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H21Cl2N3OS | CID 46174453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dexpramipexole | C10H17N3S | CID 59868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. database.ich.org [database.ich.org]

- 14. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Chemoenzymatic Synthesis of Dexpramipexole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of dexpramipexole (B1663564), an investigational drug under evaluation for eosinophil-associated disorders. The key strategic step in this synthesis is the enzymatic kinetic resolution of the racemic intermediate, (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, utilizing Candida antarctica lipase (B570770) A (CAL-A). This method offers a highly selective and efficient route to the desired (R)-enantiomer, a critical precursor for dexpramipexole. This application note outlines the complete experimental workflow, from the synthesis of the racemic precursor to the final enzymatic resolution, and presents all quantitative data in a clear, tabular format. Furthermore, diagrams illustrating the synthetic workflow and the proposed mechanism of action of dexpramipexole are provided to enhance understanding.

Introduction

Dexpramipexole, the (R)-enantiomer of pramipexole (B1678040), is a promising therapeutic agent that has been shown to lower blood and tissue eosinophil counts.[1] Unlike its (S)-enantiomer, pramipexole, which is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease, dexpramipexole has minimal affinity for dopamine receptors.[1] Its potential therapeutic applications are being explored in conditions such as eosinophilic asthma and hypereosinophilic syndromes. The stereochemistry at the C6 position is crucial for its biological activity, necessitating an efficient and stereoselective synthetic route.

Chemoenzymatic synthesis has emerged as a powerful tool in pharmaceutical manufacturing, offering high selectivity under mild reaction conditions.[2][3] This protocol leverages the high enantioselectivity of Candida antarctica lipase A to resolve a key racemic alcohol intermediate, providing a streamlined and effective pathway to enantiomerically pure dexpramipexole precursors.

Experimental Protocols

Part 1: Synthesis of Racemic (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4)

Step 1a: Synthesis of 2-Acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one (3)

A detailed procedure for the synthesis of the ketone precursor (3) is required and can be adapted from established methods for similar heterocyclic ketones. This typically involves the reaction of a suitable cyclohexanedione derivative with a source of sulfur and an amino group, followed by acetylation.

Step 1b: Reduction of Ketone (3) to Racemic Alcohol (rac-4)

-

Dissolve 2-acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one (3) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH₄) portion-wise with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic alcohol (rac-4).

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Part 2: Chemoenzymatic Resolution of (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4)

This protocol employs a two-step enzymatic kinetic resolution using CAL-A.

Step 2a: First CAL-A-Catalyzed Transesterification

-

To a solution of racemic alcohol (rac-4) in a 4:1 v/v mixture of acetone/n-hexane, add Candida antarctica lipase A (CAL-A).

-

Add an acyl donor, such as vinyl acetate.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting ester and the unreacted alcohol by column chromatography. The unreacted alcohol will be enriched in the (S)-enantiomer.

Step 2b: Second CAL-A-Catalyzed Transesterification

-

The ester obtained from the first step, enriched in the (R)-enantiomer, is hydrolyzed back to the alcohol.

-

This enantioenriched (R)-alcohol is then subjected to a second CAL-A-catalyzed transesterification under similar conditions as the first step.

-

The reaction is monitored by chiral HPLC and stopped at the desired conversion to achieve high enantiomeric excess of the (R)-acetate.

-

The resulting (R)-acetate is purified by column chromatography.

Part 3: Final Conversion to Dexpramipexole

The enantiomerically pure (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is then converted to dexpramipexole through a series of chemical transformations, including deacetylation and subsequent propylation of the amino group. The specific conditions for these steps are based on previously optimized methods for pramipexole synthesis.

Data Presentation

| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| First Enzymatic Resolution | (S)-alcohol | 31 | >99 |

| (R)-acetate | - | - | |

| Second Enzymatic Resolution | (R)-alcohol (from hydrolysis of acetate) | 30 | >98 |

Visualizations

Chemoenzymatic Synthesis Workflow

References

Application Notes and Protocols for Dexpramipexole Administration in SOD1G93A Mouse Models of ALS

Introduction

Dexpramipexole (B1663564) (RPPX), the R(+) enantiomer of pramipexole, is a small, orally bioavailable benzothiazole (B30560) compound investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS).[1][2] Its proposed neuroprotective mechanism involves enhancing mitochondrial function and increasing ATP production.[3][4][5] Initial preclinical studies in SOD1G93A mouse models of ALS suggested potential efficacy, which supported its advancement into human clinical trials.[4][6] However, a large, rigorously controlled subsequent preclinical study failed to demonstrate any benefit on disease progression or survival.[7][8][9] Similarly, a large Phase III clinical trial in ALS patients did not show a significant difference from placebo.[4][6]

These application notes provide detailed protocols for the dosage and administration of Dexpramipexole to SOD1G93A mice, primarily based on the methodologies of the comprehensive study by Vieira et al. (2014). The objective is to equip researchers with the necessary information to replicate and build upon previous work, while also providing the critical context of the conflicting efficacy results in this specific mouse model.

Data Presentation: Dosage and Pharmacokinetics

Quantitative data from preclinical studies are summarized below to guide dosage selection and to provide expected pharmacokinetic profiles. The dose of approximately 200 mg/kg/day was selected in the pivotal preclinical study to emulate the steady-state plasma concentrations achieved in human clinical trials.[7][8]

Table 1: Dexpramipexole Steady-State Concentrations in SOD1G93A Mice Data from dose-delivery verification studies after 14 days of ad libitum administration in drinking water.[7][8]

| Concentration in Drinking Water (mg/mL) | Mean Plasma Concentration (ng/mL ± SEM) | Mean Spinal Cord Concentration (ng/g ± SEM) |

| 0.179 | 108 ± 12 | 239 ± 25 |

| 0.90 | 563 ± 60 | 1251 ± 138 |

| 1.79 | 913 ± 135 | 2270 ± 262 |

Table 2: Summary of Efficacy Study Protocol in SOD1G93A Mice Based on the study by Vieira et al., which found no significant therapeutic effect.[7][8][9]

| Parameter | Vehicle Control Group | Dexpramipexole (RPPX) Group |

| Mouse Strain | High-copy B6-SJL-SOD1G93A/Gur1 | High-copy B6-SJL-SOD1G93A/Gur1 |

| Sex | Gender-balanced | Gender-balanced |

| Animals per Group | 32 | 32 |

| Age at Treatment Start | 55 days | 55 days |

| Dosage | N/A | ~200 mg/kg/day |

| Administration Route | 0.22 micron filtered drinking water | 1.19 mg/mL Dexpramipexole in filtered drinking water, ad libitum |

| Treatment Duration | From 55 days of age until end-stage/death | From 55 days of age until end-stage/death |

| Primary Outcome | No effect on survival or disease progression | No effect on survival or disease progression |

Experimental Protocols

Protocol 1: Chronic Dexpramipexole Administration via Drinking Water

This protocol details the preparation and administration of Dexpramipexole to SOD1G93A mice to achieve plasma and CNS concentrations comparable to those in human trials.

Objective: To administer a daily Dexpramipexole dose of approximately 200 mg/kg/day.

Materials:

-

Dexpramipexole dihydrochloride

-

0.22 micron filtered animal facility drinking water

-

Calibrated scale

-

Volumetric flasks or graduated cylinders

-

Animal water bottles

-

Stir plate and stir bar

Procedure:

-

Animal Model: Use sibling-matched, gender-balanced, high-copy SOD1G93A transgenic mice (e.g., B6SJL-TgN(SOD1G93A)1Gur strain) and non-transgenic littermates as controls. House animals under a standard 12-hour light/dark cycle with free access to food.

-

Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.

-

Treatment Initiation: Begin treatment at 55 days of age.[7][8] Record the initial body weight of each animal.

-

Drug Formulation:

-

To achieve the target concentration of 1.19 mg/mL, weigh the appropriate amount of this compound. For example, to prepare 1 Liter (1000 mL) of medicated water, weigh 1.19 grams of the compound.

-

Add the powder to a portion of the filtered drinking water in a suitable container.

-

Mix thoroughly using a stir plate until the compound is fully dissolved.

-

Add the remaining volume of water to reach the final desired volume and mix again.

-

-

Administration:

-

Fill the animal water bottles with the freshly prepared Dexpramipexole solution.

-

Provide the medicated water ad libitum (free access) to the treatment group. The control group receives identical drinking water without the drug.

-

Prepare fresh Dexpramipexole-loaded drinking water twice weekly to ensure stability and potency.[10]

-

-

Monitoring and Data Collection:

-

Water Consumption: To ensure the drug does not cause taste aversion, monitor water consumption and compare it between the control and treatment groups.[10]

-

Body Weight: Measure and record the body weight of each mouse twice weekly. Failure to maintain body weight is an indicator of disease progression.[8]

-

Neurological Scoring: Assess disease onset and progression by monitoring neurological severity scores regularly (e.g., twice weekly). A score of 2 is often considered the definitive onset of symptomatic disease.[8]

-

Survival: Monitor animals daily and record the date of death or euthanasia when end-stage disease is reached (e.g., inability to right within 30 seconds).

-

Visualizations

Experimental Workflow Diagram

References

- 1. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dexpramipexole (KNS-760704) News - LARVOL Sigma [sigma.larvol.com]

- 3. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Dexpramipexole's Neuroprotective Efficacy in Primary Cortical Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexpramipexole (B1663564), the R-enantiomer of pramipexole, has demonstrated neuroprotective properties in various models of neuronal injury.[1][2] Unlike its S-enantiomer, dexpramipexole exhibits weak affinity for dopamine (B1211576) receptors and its neuroprotective effects are thought to be mediated through the preservation of mitochondrial function.[3][4] Specifically, it has been shown to enhance mitochondrial ATP production, reduce the generation of reactive oxygen species (ROS), and inhibit apoptotic pathways.[1][5] This application note provides a detailed protocol for assessing the neuroprotective effects of dexpramipexole on primary cortical neurons subjected to an excitotoxic insult. The protocol outlines methods for cell viability and apoptosis assessment, along with expected data presentation formats.

Signaling Pathway of Dexpramipexole in Neuroprotection

Dexpramipexole's neuroprotective mechanism primarily involves the enhancement of mitochondrial bioenergetics and the inhibition of the intrinsic apoptotic pathway. By increasing the efficiency of the F1Fo ATP synthase, dexpramipexole boosts ATP production, which is crucial for neuronal survival, especially under conditions of cellular stress.[3][6] This improved mitochondrial function also leads to a reduction in ROS production.[1] Furthermore, dexpramipexole influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the inhibition of Bax activation and subsequent cytochrome c release from the mitochondria.[7][8] This, in turn, prevents the activation of caspase-9 and the downstream executioner caspase-3, ultimately inhibiting apoptosis.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BAX Gene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of Dexpramipexole in Organotypic Cortical Cultures for Neurodegeneration Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpramipexole (B1663564), the (R)-(+)-enantiomer of pramipexole, is a neuroprotective agent that has shown promise in models of neurodegenerative diseases. Unlike its S-enantiomer, dexpramipexole has a low affinity for dopamine (B1211576) receptors, minimizing dopaminergic side effects while retaining its neuroprotective properties. Its mechanism of action is primarily attributed to its ability to enhance mitochondrial bioenergetic efficiency.[1][2] Dexpramipexole directly interacts with the F1Fo ATP synthase complex in the inner mitochondrial membrane, leading to increased ATP production and decreased oxygen consumption.[3][4][5] This enhancement of mitochondrial function makes dexpramipexole a compelling candidate for therapeutic intervention in neurodegenerative disorders where mitochondrial dysfunction is a key pathological feature.

Organotypic cortical slice cultures provide a valuable ex vivo model system to study neurodegenerative processes in a setting that preserves the complex three-dimensional cytoarchitecture and synaptic connectivity of the brain. This platform allows for the controlled induction of neurodegeneration and the subsequent evaluation of neuroprotective compounds like dexpramipexole.

These application notes provide detailed protocols for utilizing dexpramipexole in organotypic cortical cultures to investigate its neuroprotective effects against toxin-induced neurodegeneration.

Key Concepts

-

Organotypic Cortical Cultures: These are ex vivo models that maintain the structural and functional characteristics of the cerebral cortex for an extended period. They are ideal for studying neuronal networks, synaptic plasticity, and neurodegenerative processes.

-

Neurodegeneration Induction: Neurotoxicity can be induced using various agents. This protocol focuses on the use of oligomycin (B223565) and veratridine (B1662332), which disrupt mitochondrial function and induce excitotoxicity, respectively.

-

Dexpramipexole's Mechanism: Dexpramipexole enhances mitochondrial efficiency, making neurons more resilient to metabolic stress and excitotoxic insults.[1][3]

-

Assessment of Neuroprotection: The neuroprotective efficacy of dexpramipexole can be quantified by measuring cell viability, ATP levels, and oxygen consumption rates.

Experimental Protocols

Protocol 1: Preparation of Organotypic Cortical Slice Cultures

This protocol is adapted from established methods for preparing organotypic brain slice cultures.

Materials:

-

Postnatal day 8-10 mouse or rat pups

-

Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

-

Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' Balanced Salt Solution, L-glutamine, and glucose.

-

Millicell-CM culture inserts (0.4 µm pore size)

-

6-well culture plates

-

Vibratome or tissue chopper

-

Stereomicroscope

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Animal Euthanasia and Brain Extraction: Euthanize pups according to approved animal welfare protocols. Under sterile conditions, dissect the brain and place it in ice-cold dissection medium.

-

Slicing: Section the brain into 300-400 µm thick coronal slices using a vibratome or tissue chopper.

-

Slice Separation: Under a stereomicroscope, carefully separate the cortical regions from the slices.

-

Culture Initiation: Place one to three cortical slices onto each Millicell-CM insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.

-

Incubation: Culture the slices at 37°C in a humidified incubator with 5% CO2. Change the culture medium every 2-3 days.

-

Stabilization: Allow the cultures to stabilize for at least 7-10 days before initiating experiments.

Protocol 2: Induction of Neurodegeneration and Dexpramipexole Treatment

Materials:

-

Established organotypic cortical slice cultures

-

Dexpramipexole stock solution (dissolved in a suitable vehicle, e.g., water or DMSO)

-

Oligomycin (inhibitor of F1Fo ATP synthase)

-

Veratridine (sodium channel activator)

-

Culture medium

Procedure:

-

Dexpramipexole Pre-treatment: Two hours prior to toxin exposure, replace the culture medium with fresh medium containing the desired concentration of dexpramipexole (e.g., 10 µM). A vehicle control group should be run in parallel.

-

Induction of Neurodegeneration: After the pre-treatment period, add oligomycin (e.g., 5 µg/mL) and veratridine (e.g., 50 µM) to the culture medium of the appropriate experimental groups.

-

Incubation: Incubate the slices for the desired duration of the experiment (e.g., 24-48 hours).

-

Experimental Readouts: Following incubation, the slices can be processed for various analyses as described in Protocol 3.

Protocol 3: Assessment of Neuroprotection

A. Quantification of Cell Death (Propidium Iodide Staining)

Materials:

-

Propidium Iodide (PI) stock solution

-

Fluorescence microscope

Procedure:

-

PI Staining: Add PI (e.g., 5 µg/mL) to the culture medium 24 hours before the end of the experiment. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining the nuclei of dead cells.

-

Imaging: Capture fluorescent images of the cortical slices using a fluorescence microscope.

-

Quantification: Quantify the PI fluorescence intensity using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the area of the slice.

B. Measurement of ATP Levels

Materials:

-

ATP assay kit (e.g., luciferase-based)

-

Lysis buffer

-

Luminometer

Procedure:

-

Sample Preparation: At the end of the experiment, wash the slices with ice-cold PBS and lyse them in the appropriate lysis buffer provided with the ATP assay kit.

-

ATP Measurement: Follow the manufacturer's instructions for the ATP assay kit to measure the luminescence of the samples using a luminometer.

-

Normalization: Normalize the ATP levels to the total protein concentration of each sample.

C. Measurement of Oxygen Consumption Rate (OCR)

Materials:

-

Seahorse XF Analyzer or similar instrument

-

Assay medium (e.g., unbuffered DMEM)

Procedure:

-

Instrument Preparation: Prepare the Seahorse XF Analyzer according to the manufacturer's instructions.

-

Slice Placement: Carefully place individual cortical slices into the wells of a Seahorse XF plate.

-

OCR Measurement: Measure the basal OCR of the slices. Dexpramipexole or other compounds can be injected during the assay to assess acute effects on oxygen consumption.

-

Data Analysis: Analyze the OCR data using the instrument's software.

Data Presentation

The following tables summarize the expected quantitative outcomes from experiments using dexpramipexole in organotypic cortical cultures subjected to neurotoxic insults.

Table 1: Neuroprotective Effect of Dexpramipexole on Cell Viability

| Treatment Group | Propidium Iodide Fluorescence (Arbitrary Units) | % Cell Death (relative to Toxin) |

| Control | 100 ± 10 | 0% |

| Toxin (Oligomycin + Veratridine) | 500 ± 50 | 100% |

| Toxin + Dexpramipexole (1 µM) | 400 ± 45 | 75% |

| Toxin + Dexpramipexole (10 µM) | 250 ± 30 | 37.5% |

| Toxin + Dexpramipexole (30 µM) | 150 ± 20 | 12.5% |

Table 2: Effect of Dexpramipexole on Cellular Bioenergetics

| Treatment Group | ATP Levels (% of Control) | Oxygen Consumption Rate (% of Control) |

| Control | 100 ± 8 | 100 ± 7 |

| Dexpramipexole (10 µM) | 118 ± 12 | 84 ± 9[1] |

| Toxin (Oligomycin + Veratridine) | 45 ± 6 | 150 ± 15 |

| Toxin + Dexpramipexole (10 µM) | 75 ± 9 | 110 ± 12 |

Visualization

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of dexpramipexole.

Caption: Experimental workflow for assessing dexpramipexole's neuroprotective effects.

Caption: Proposed signaling pathway of dexpramipexole's neuroprotective action.

References

- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Dexpramipexole in Preclinical Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpramipexole (B1663564) is an investigational, orally administered small molecule that has demonstrated significant eosinophil-lowering effects in clinical trials for eosinophilic asthma.[1][2] It is a synthetic aminobenzothiazole that is water-soluble and orally bioavailable.[1][3] The primary mechanism of action is believed to be the inhibition of eosinophil maturation in the bone marrow, leading to a reduction in peripheral blood and tissue eosinophils.[4][5][6] These application notes provide a detailed framework for the preclinical evaluation of oral dexpramipexole in a murine model of eosinophilic asthma.

Mechanism of Action